2,4-Difluoro-5-(trifluoromethyl)benzodifluoride
Overview
Description
2,4-Difluoro-5-(trifluoromethyl)benzodifluoride is an organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-(trifluoromethyl)benzodifluoride typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 2,4-difluorotoluene using a fluorinating agent such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions, leading to the formation of various oxidized derivatives. Reduction reactions, although less common, can also be performed under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can produce various carboxylated or hydroxylated products.
Scientific Research Applications
2,4-Difluoro-5-(trifluoromethyl)benzodifluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty polymers and coatings that require high chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 2,4-Difluoro-5-(trifluoromethyl)benzodifluoride exerts its effects is primarily through its interactions with various molecular targets. The high electronegativity of fluorine atoms can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. This can lead to specific binding interactions with enzymes, receptors, or other biological targets, modulating their activity and function.
Comparison with Similar Compounds
2,4-Difluorotoluene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,4,6-Trifluorotoluene: Contains an additional fluorine atom, which can further alter its chemical behavior.
2,4-Difluoro-5-methylbenzene: Substitutes the trifluoromethyl group with a methyl group, leading to distinct physical and chemical properties.
Uniqueness: 2,4-Difluoro-5-(trifluoromethyl)benzodifluoride is unique due to the presence of both difluoro and trifluoromethyl groups on the benzene ring. This combination imparts a high degree of fluorination, which significantly influences its reactivity, stability, and interactions with other molecules. The compound’s unique structure makes it particularly valuable in applications requiring high chemical resistance and specific electronic properties.
Properties
IUPAC Name |
1-(difluoromethyl)-2,4-difluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-5-2-6(10)4(8(13,14)15)1-3(5)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLRIGSYKWYEKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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